Superior Sensitivity: Mdepap Molar Absorptivity vs. Next Best N-Alkyl-Naphthylazo Pyridinium Salt
Mdepap demonstrates a significantly higher apparent molar absorptivity compared to alternative N-alkyl-naphthylazo pyridinium salts. In direct cross-study comparison, Mdepap offers an absorptivity of 67,000 L mol⁻¹ cm⁻¹ at 564 nm for sodium di-(2-ethylhexyl)-sulfosuccinate (SSS) extracted into chloroform, exceeding the 38,000 L mol⁻¹ cm⁻¹ reported for 1-octyl-4-(4-aminonaphthylazo)-pyridinium bromide at 427 nm, resulting in a 76.3% greater signal response per unit concentration [1] [2].
| Evidence Dimension | Apparent molar absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|
| Target Compound Data | 67,000 L mol⁻¹ cm⁻¹ at 564 nm (in chloroform) for SSS ion-associate |
| Comparator Or Baseline | 1-octyl-4-(4-aminonaphthylazo)-pyridinium bromide: 38,000 L mol⁻¹ cm⁻¹ at 427 nm for SDS ion-associate |
| Quantified Difference | +76.3% (29,000 L mol⁻¹ cm⁻¹ higher) |
| Conditions | Mdepap: chloroform extraction, SSS surfactant, 564 nm. Comparator: organic solvent extraction, SDS surfactant, 427 nm. |
Why This Matters
A 76% gain in molar absorptivity directly translates to lower detection limits and better signal-to-noise ratios, reducing sample volume requirements and improving trace-level quantitation reliability.
- [1] Higuchi K, Shimoishi Y, Miyata H, Tôei K. Spectrophotometric determination of anionic surfactants with 1-methyl-4-(4-diethylaminophenylazo)-pyridinium iodide. Bunseki Kagaku. 1980;29(3):180-183. View Source
- [2] Shimoishi Y, Miyata H. Some N-alkyl-naphthylazo pyridinium salts as new reagents for the spectrophotometric determination of anionic surfactants. Fresenius J Anal Chem. 1993;345:456-461. View Source
